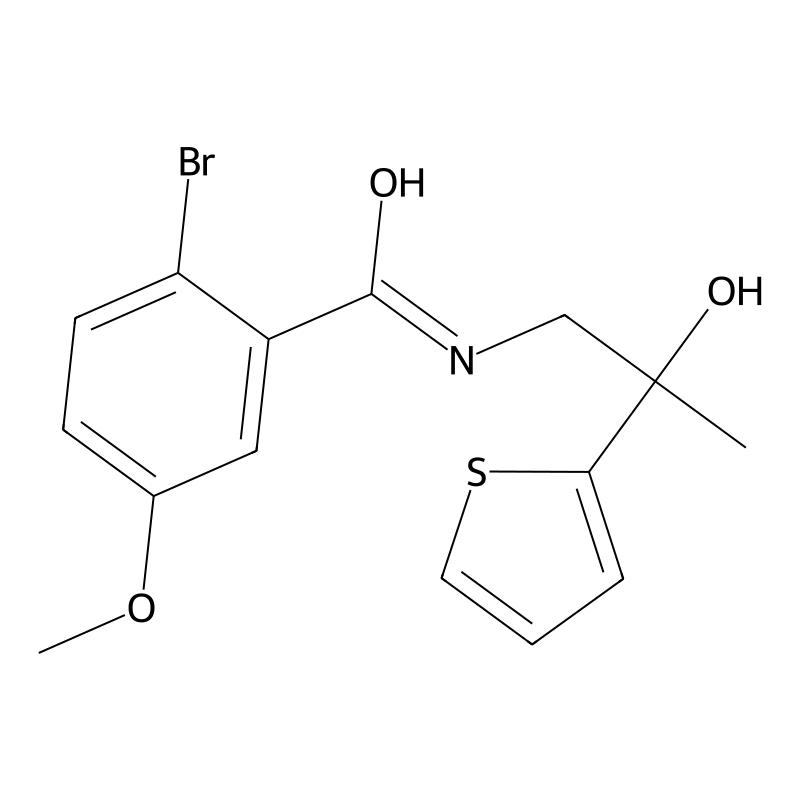

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide is an organic compound characterized by a benzamide core with several functional groups, including a bromine atom, a hydroxyl group, and a thiophene ring. The compound's molecular formula is , and it has a molecular weight of approximately 316.22 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, making it an interesting candidate for various chemical and biological applications.

- Halogenation: The bromine atom can participate in substitution reactions, allowing for further functionalization.

- Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound, which could enhance its reactivity in subsequent reactions.

- Esterification: The hydroxyl group could react with carboxylic acids to form esters, expanding its utility in synthetic applications.

The biological activity of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide has been explored in various studies. It has shown potential as:

- Antimicrobial Agent: Preliminary studies suggest that the compound may exhibit antimicrobial properties due to the presence of the thiophene moiety.

- Enzyme Inhibitor: It may interact with specific enzymes, modulating their activity, which could be beneficial in drug development targeting various diseases.

The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide typically involves multiple steps:

- Formation of the Thiophene Ring: This can be achieved through coupling reactions such as Suzuki or Sonogashira coupling.

- Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide.

- Hydroxylation: The hydroxyl group can be introduced using reagents such as lithium aluminum hydride or via hydrolysis of an appropriate precursor.

- Final Coupling Reaction: The final step involves coupling the benzamide with the synthesized thiophene derivative to yield the target compound.

The unique structure of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide provides it with various applications:

- Medicinal Chemistry: As a building block for synthesizing new therapeutic agents targeting specific biological pathways.

- Material Science: Its electronic properties make it suitable for developing organic semiconductors and photovoltaic materials.

- Biological Research: Used as a probe in studies investigating the role of thiophene-containing compounds in biological systems.

Interaction studies are crucial to understanding how 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide interacts with biological targets. Research has indicated that:

- The compound may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.

- Studies using molecular docking simulations have predicted favorable interactions between this compound and various protein targets, suggesting its potential as a lead compound in drug discovery.

Several compounds share structural similarities with 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-bromo-N-(3-hydroxypropyl)benzamide | Lacks thiophene ring | Less versatile in material applications |

| N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide | Lacks bromine atom | Reduced reactivity in halogenation |

| 2-bromo-N-(3-hydroxy-3-(furan-3-yl)propyl)benzamide | Contains furan instead of thiophene | Alters electronic properties and reactivity |

Uniqueness

The uniqueness of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide lies in its combination of a bromine atom and a thiophene ring, which enhances its reactivity and potential applications across medicinal chemistry and material science. This distinct structural configuration allows for diverse chemical modifications that are not possible with similar compounds lacking these features.